(5-Bromopyrimidin-2-yl)methanamine hydrobromide is a chemical compound with the molecular formula and a molar mass of 187.04 g/mol. This compound belongs to the class of brominated pyrimidines and is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, which significantly influences its reactivity and applications in various fields, including medicinal chemistry and organic synthesis.
(5-Bromopyrimidin-2-yl)methanamine hydrobromide can be synthesized from commercially available starting materials. It is classified as an organic compound and specifically as a halogenated amine. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various chemical reactions and biological applications .
The synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrobromide typically involves several steps:
The molecular structure of (5-Bromopyrimidin-2-yl)methanamine hydrobromide features a pyrimidine ring with a bromine substituent at the 5-position and an amine group attached to a methylene bridge. The structural formula can be represented as follows:
(5-Bromopyrimidin-2-yl)methanamine hydrobromide can participate in various chemical reactions:
The mechanism of action for (5-Bromopyrimidin-2-yl)methanamine hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The compound can modulate the activity of these proteins through binding interactions, potentially leading to therapeutic effects in medicinal applications. Specific pathways may vary depending on the biological context and target proteins involved .
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has several scientific applications:
Regioselective C5-bromination of pyrimidine rings is critical for synthesizing (5-bromopyrimidin-2-yl)methanamine hydrobromide, as bromine positioning directs downstream reactivity. Two primary strategies dominate:
Electrophilic Aromatic Substitution (EAS): Pyrimidines undergo EAS at C5 due to inherent electron deficiency. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) achieves >85% C5-selectivity for unsubstituted pyrimidines. Electron-donating groups at C4/C6 diminish reactivity, requiring Lewis acid catalysts like FeBr₃ [6]. Tetrabutylammonium tribromide (TBATB) offers enhanced regiocontrol under milder conditions (60–80°C), attributed to its controlled bromine release and reduced electrophilic aggression, minimizing dihalogenation .
Oxidative Halogenation: For N-oxidized pyrimidines, hypervalent iodine reagents enable C–H functionalization. Recent protocols use (diacetoxyiodo)benzene (PIDA) with KBr in water, achieving room-temperature C5-bromination (78–92% yield). This method exploits the in situ generation of electrophilic bromine (Br⁺) and is ideal for acid-sensitive substrates [6].
Table 1: Bromination Efficiency Comparison
Method | Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
NBS/DMF | 80°C, 12 h | Moderate | 70–85% | Broad substrate compatibility |
TBATB/MeCN | 80°C, 8 h | High | 83–94% | Low dihalogenation byproducts |
PIDA/KBr/H₂O | RT, 3 h | High | 78–92% | Ambient conditions, aqueous |
Direct amination at the pyrimidine C2-methyl position involves multistep sequences:
Protecting groups (PGs) are essential for preventing side reactions:
Hydrobromide salt formation enhances stability and crystallinity. Key parameters:
Table 2: Crystallization Optimization Parameters
Parameter | Optimal Condition | Effect on Product |
---|---|---|
Solvent | IPA + 5% H₂O | Prismatic crystals, >95% recovery |
Supersaturation | 1.8 | No oiling-out; monodisperse crystals |
Temperature | 0°C (addition), 25°C (growth) | Controls nucleation density |
Additive | 0.1% CTAB | Prevents agglomeration; enhances flow |
Limitations: Scale limited by resin loading (0.5–1.0 mmol/g); final cleavage yields ≤65% due to incomplete release and linker degradation [8].
Solution-Phase Synthesis:
Table 3: Solid-Phase vs. Solution-Phase Efficiency
Metric | Solid-Phase | Solution-Phase |
---|---|---|
Purity (final) | 90–95% | 98–99% |
Max scale | 10 g | >1 kg |
Step economy | 3 steps | 4–5 steps |
Automation | Yes | Limited |
Cumulative yield | 60–65% | 45–50% |
SPS excels in rapid analog screening, while solution-phase suits bulk production despite lower yields. Hybrid approaches (e.g., solution-phase amination followed by SPS purification) are emerging [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: